molecular formula C7H3F5O2S B3055497 Sulfone, methyl pentafluorophenyl CAS No. 651-85-4

Sulfone, methyl pentafluorophenyl

Cat. No.: B3055497
CAS No.: 651-85-4
M. Wt: 246.16 g/mol
InChI Key: WFYROSQTNAJIIF-UHFFFAOYSA-N
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Description

Sulfone, methyl pentafluorophenyl: is a versatile compound in organic chemistry, characterized by the presence of a sulfone group (SO2) attached to a methyl group and a pentafluorophenyl ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfones typically involves the oxidation of sulfides. For Sulfone, methyl pentafluorophenyl , one common method is the oxidation of methyl pentafluorophenyl sulfide using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions . Another approach involves the use of metal catalysts to facilitate the oxidation process .

Industrial Production Methods

Industrial production of sulfones often employs large-scale oxidation processes. The use of environmentally friendly oxidants and catalysts is preferred to ensure high yields and minimal environmental impact. For instance, the use of urea-hydrogen peroxide adducts in ethyl acetate has been reported as an efficient and eco-friendly method for producing sulfones .

Chemical Reactions Analysis

Types of Reactions

Sulfone, methyl pentafluorophenyl: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Sulfone, methyl pentafluorophenyl: can be compared with other sulfone compounds such as:

The presence of the pentafluorophenyl ring in This compound imparts unique chemical properties, making it more reactive and stable compared to its analogs .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYROSQTNAJIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215403
Record name Sulfone, methyl pentafluorophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-85-4
Record name 1,2,3,4,5-Pentafluoro-6-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, methyl pentafluorophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, methyl pentafluorophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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